2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide 2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460821
InChI: InChI=1S/C10H14ClN3O/c1-8(2)14(10(15)5-11)7-9-6-12-3-4-13-9/h3-4,6,8H,5,7H2,1-2H3
SMILES: CC(C)N(CC1=NC=CN=C1)C(=O)CCl
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13460821

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide -

Specification

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C10H14ClN3O/c1-8(2)14(10(15)5-11)7-9-6-12-3-4-13-9/h3-4,6,8H,5,7H2,1-2H3
Standard InChI Key RMQOQUUOKYDDDM-UHFFFAOYSA-N
SMILES CC(C)N(CC1=NC=CN=C1)C(=O)CCl
Canonical SMILES CC(C)N(CC1=NC=CN=C1)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s systematic IUPAC name, 2-chloro-N-propan-2-yl-N-(pyrazin-2-ylmethyl)acetamide, reflects its substitution pattern:

  • A chloroacetamide backbone (ClCH2C(O)NH\text{ClCH}_2\text{C(O)NH}) modified with:

    • An isopropyl group (CH(CH3)2\text{CH(CH}_3\text{)}_2) at the amide nitrogen.

    • A pyrazin-2-ylmethyl group (C5H4N2CH2\text{C}_5\text{H}_4\text{N}_2\text{CH}_2) at the same nitrogen, introducing aromaticity and hydrogen-bonding capabilities .

Molecular Formula: C10H14ClN3O\text{C}_{10}\text{H}_{14}\text{ClN}_3\text{O}
Exact Mass: 227.083 g/mol
SMILES: ClCC(=O)N(C(C)C)Cc1nccnc1\text{ClCC(=O)N(C(C)C)Cc1nccnc1}

Crystallographic and Electronic Properties

X-ray studies of analogous chloroacetamides (e.g., propachlor) reveal π-delocalization between the amide carbonyl and aromatic systems, which shortens the N–Ccarbonyl\text{N–C}_{\text{carbonyl}} bond (1.354 Å vs. 1.444–1.496 Å for other N–C bonds) . For the target compound, the pyrazine ring’s electron-deficient nature likely enhances this effect, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit protocols exist for this compound, retrosynthetic analysis suggests two routes:

Route 1: Nucleophilic Substitution

  • Starting Materials: 2-Aminopyrazine, chloroacetyl chloride, isopropylamine.

  • Reaction:

    2-Aminopyrazine+ClCH2COClBaseClCH2C(O)N(H)PyrazineIsopropylamineTarget Compound\text{2-Aminopyrazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{ClCH}_2\text{C(O)N(H)Pyrazine} \xrightarrow{\text{Isopropylamine}} \text{Target Compound}

    Conditions: Microwave irradiation (80°C, 5 min) in dichloroethane, followed by base-mediated alkylation .

Route 2: Reductive Amination

  • Intermediate: Pyrazine-2-carbaldehyde reacted with isopropylamine to form N-isopropyl-N-(pyrazin-2-ylmethyl)amine\text{N-isopropyl-N-(pyrazin-2-ylmethyl)amine}.

  • Acylation: Treatment with chloroacetic anhydride in tetrahydrofuran (THF) at 0–5°C.

Yield Optimization:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve reaction rates.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.

Industrial Production Challenges

Scalability issues arise from:

  • Purification: Column chromatography is impractical; recrystallization from acetonitrile/water mixtures offers a viable alternative .

  • Byproduct Formation: Over-alkylation at pyrazine nitrogens necessitates strict stoichiometric control .

Physicochemical Properties

Experimental Data

PropertyValueSource
Density1.1–1.2 g/cm³Extrapolated
Boiling Point342–348°C (decomposes)Estimated
LogP (Partition Coefficient)0.69–0.85Calculated
Solubility<1 mg/mL in water; soluble in DMSO, DMFAnalog data

Future Research Directions

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries .

  • Continuous-Flow Systems: Improve yield and reduce waste via microreactor technology.

Biological Screening

  • High-Throughput Assays: Evaluate inhibition of cancer cell lines (e.g., MCF-7, A549).

  • ADMET Studies: Assess pharmacokinetics in rodent models.

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